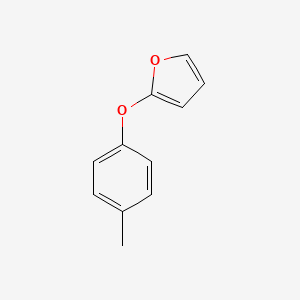

Furan, 2-(4-methylphenoxy)-

Description

Contextual Overview of Furan (B31954) Chemistry in Contemporary Organic Synthesis

Furan is a five-membered heterocyclic organic compound containing one oxygen atom. slideshare.netnih.gov Its structure is characterized by a planar, aromatic ring, which imparts it with unique chemical properties. youtube.com The aromaticity of furan arises from the delocalization of six π-electrons (four from the carbon-carbon double bonds and a lone pair from the oxygen atom), satisfying Hückel's rule. youtube.com This aromatic character lends furan a degree of stability, though it is less aromatic and more reactive than its carbocyclic counterpart, benzene (B151609).

In contemporary organic synthesis, furans are valuable building blocks. They undergo a variety of chemical transformations, including electrophilic substitution reactions (such as nitration, halogenation, and acylation), Diels-Alder reactions where they act as dienes, and various metal-catalyzed cross-coupling reactions. researchgate.net The electron-rich nature of the furan ring makes it susceptible to attack by electrophiles, predominantly at the 2- and 5-positions.

The synthesis of the furan ring itself can be achieved through several established methods, with the Paal-Knorr synthesis being one of the most prominent. This method involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. slideshare.net Other synthetic routes include the Feist-Benary furan synthesis and methods starting from readily available natural products like furfural (B47365), which is derived from pentosans found in agricultural waste. slideshare.net

Significance of Substituted Furan Ethers in Chemical Research

Substituted furan ethers, a class of compounds that includes Furan, 2-(4-methylphenoxy)-, are of significant interest in various areas of chemical research. The introduction of an ether linkage to the furan ring can modulate the electronic properties and reactivity of the heterocycle. Aryl furan ethers, in particular, combine the structural features of both furans and aryl ethers, leading to potential applications in medicinal chemistry, materials science, and as synthetic intermediates.

The synthesis of aryl furan ethers can be challenging. One of the classical methods for forming the aryl ether bond is the Ullmann condensation, which typically involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. wikipedia.orgorganic-chemistry.org Modern variations of this reaction often employ palladium or copper catalysts with specific ligands to achieve higher yields and milder reaction conditions. organic-chemistry.orgorganic-chemistry.org These advanced synthetic methods have made a wider range of substituted furan ethers accessible for research.

Scope and Academic Relevance of Research on Furan, 2-(4-methylphenoxy)-

Direct academic research focusing exclusively on Furan, 2-(4-methylphenoxy)- is limited in publicly available literature. However, its structural components—a furan ring and a 4-methylphenoxy (p-cresol) group—are common motifs in organic chemistry. The academic relevance of this compound can be inferred from the study of analogous structures and the potential applications of substituted furan ethers.

Research on similar molecules, such as those containing a phenoxy-furan linkage, suggests potential utility in the development of new materials or biologically active compounds. For example, derivatives containing a (4-methylphenoxy)methyl]furan moiety have been synthesized as intermediates in larger, more complex molecules. chemenu.com The 4-methylphenyl group can influence the compound's physical properties, such as its solubility and crystallinity, and may also play a role in its interactions with biological targets or its performance in materials applications.

A likely synthetic route to Furan, 2-(4-methylphenoxy)- would involve a cross-coupling reaction, such as the Ullmann condensation or a Buchwald-Hartwig amination-type C-O coupling, between a 2-halofuran (e.g., 2-bromofuran (B1272941) or 2-iodofuran) and 4-methylphenol (p-cresol). The optimization of such a synthesis would be a relevant area of academic investigation, focusing on catalyst selection, reaction conditions, and purification methods.

Further research on Furan, 2-(4-methylphenoxy)- would likely involve a thorough characterization of its physical and spectroscopic properties, as well as an exploration of its reactivity. For instance, investigating its behavior in electrophilic substitution reactions would reveal how the 4-methylphenoxy group influences the regioselectivity of the furan ring's functionalization. Its thermal and photochemical stability would also be of interest, particularly for potential applications in materials science.

Interactive Data Tables

Below are tables detailing the likely physical and spectroscopic properties of Furan, 2-(4-methylphenoxy)-, based on the known properties of its constituent parts and related compounds.

Table 1: Physical and Chemical Properties of Furan, 2-(4-methylphenoxy)-

| Property | Value |

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.19 g/mol |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Estimated to be in the range of 250-300 °C at atmospheric pressure |

| Solubility | Expected to be soluble in common organic solvents (e.g., ether, chloroform, acetone) and insoluble in water |

Table 2: Predicted ¹H NMR Spectroscopic Data for Furan, 2-(4-methylphenoxy)- in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | dd | 1H | H5 (furan) |

| ~7.1 | d | 2H | H2', H6' (phenyl) |

| ~6.9 | d | 2H | H3', H5' (phenyl) |

| ~6.4 | dd | 1H | H3 (furan) |

| ~6.3 | dd | 1H | H4 (furan) |

| ~2.3 | s | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data for Furan, 2-(4-methylphenoxy)- in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C1' (phenyl) |

| ~148 | C2 (furan) |

| ~143 | C5 (furan) |

| ~132 | C4' (phenyl) |

| ~130 | C3', C5' (phenyl) |

| ~120 | C2', C6' (phenyl) |

| ~112 | C3 (furan) |

| ~108 | C4 (furan) |

| ~21 | -CH₃ |

Table 4: Expected Key IR Absorption Bands for Furan, 2-(4-methylphenoxy)-

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium-Weak | Aliphatic C-H stretch (-CH₃) |

| ~1600, ~1500 | Strong-Medium | Aromatic C=C stretch |

| ~1240 | Strong | Aryl-O stretch (asymmetric) |

| ~1020 | Strong | C-O-C stretch (furan ring) |

| ~820 | Strong | p-disubstituted benzene C-H bend |

Properties

CAS No. |

60698-28-4 |

|---|---|

Molecular Formula |

C11H10O2 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

2-(4-methylphenoxy)furan |

InChI |

InChI=1S/C11H10O2/c1-9-4-6-10(7-5-9)13-11-3-2-8-12-11/h2-8H,1H3 |

InChI Key |

KQUPWFAPIFVUDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CO2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of Furan, 2 4 Methylphenoxy

Electrophilic Aromatic Substitution Patterns in 2-Aryloxyfurans

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds. wikipedia.orgmasterorganicchemistry.com In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of the substitution are significantly influenced by the substituents already present on the ring. mnstate.edu

For 2-aryloxyfurans, the aryloxy group is an activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted furan (B31954). wikipedia.org This is due to the electron-donating nature of the oxygen atom, which stabilizes the carbocation intermediate formed during the reaction through resonance. mnstate.edu The positive charge in the intermediate is delocalized over the ortho and para positions relative to the substituent. mnstate.edu

Consequently, electrophilic attack is directed primarily to the C5 position (ortho to the aryloxy group) and to a lesser extent, the C3 position (meta to the aryloxy group). The C5 position is highly favored due to the strong activating and directing effect of the adjacent oxygen atom.

Cycloaddition Reactions of the Furan Ring System

Cycloaddition reactions are processes in which two unsaturated molecules react to form a cyclic compound, with the formation of two new sigma bonds and a reduction in the number of pi bonds. fiveable.melibretexts.org The furan ring, with its diene system, readily participates in such reactions, most notably the Diels-Alder reaction. libretexts.org

Diels-Alder Reactions of 2-Substituted Furans

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne), forming a six-membered ring. libretexts.org Furans, including 2-substituted derivatives like Furan, 2-(4-methylphenoxy)-, can act as the diene component. rsc.org However, the aromatic character of the furan ring makes it a less reactive diene compared to non-aromatic counterparts like cyclopentadiene. rsc.orgnih.gov This lower reactivity often leads to reversible reactions and can be influenced by both kinetic and thermodynamic factors. rsc.org

The reactivity of the furan ring in Diels-Alder reactions is sensitive to the electronic nature of the substituent at the 2-position. nih.gov Electron-donating groups, such as the 4-methylphenoxy group, increase the electron density of the furan ring, enhancing its reactivity as a diene. nih.gov Conversely, electron-withdrawing groups decrease the reactivity. nih.gov

Regioselectivity and Diastereoselectivity in Diels-Alder Adduct Formation

When an unsymmetrical diene, such as a 2-substituted furan, reacts with an unsymmetrical dienophile, the issue of regioselectivity arises, meaning there is a preference for the formation of one constitutional isomer over another. masterorganicchemistry.com Generally, in Diels-Alder reactions of 2-substituted furans, the "ortho" and "para" regioisomers are favored over the "meta" product. masterorganicchemistry.com The specific outcome is influenced by the electronic properties of the substituents on both the diene and the dienophile. nih.gov For 2-substituted furans with electron-donating groups, the "ortho" product is often the major isomer. nih.gov

Diastereoselectivity in Diels-Alder reactions refers to the preferential formation of one diastereomer over another. nih.gov The two common diastereomers are the endo and exo adducts. libretexts.org The endo product is often favored under kinetic control due to secondary orbital interactions between the substituent on the dienophile and the diene system. libretexts.org However, the exo adduct is typically the more thermodynamically stable product. nih.gov For many furan Diels-Alder reactions, the reversibility of the reaction can lead to the eventual formation of the more stable exo product, even if the endo product is formed faster. nih.gov

Thermodynamic and Kinetic Considerations in Diels-Alder Reactions

The Diels-Alder reactions of furans are often under thermodynamic control due to their reversibility. colab.ws The Gibbs free energy of these reactions is typically only slightly negative, meaning that small changes in reaction conditions or the structure of the reactants can significantly impact the position of the equilibrium. rsc.org Heating can increase the rate of the reaction (kinetics), but it can also favor the reverse Diels-Alder reaction (thermodynamics), as the cycloaddition is entropically disfavored. rsc.org

The stability of the resulting Diels-Alder adduct is a crucial factor. The low thermodynamic stability of many furan-based adducts facilitates the retro-Diels-Alder reaction, which can lead to a mixture of products or a shift towards the thermodynamically more stable isomer over time. nih.gov In some cases, the limitations of Diels-Alder reactions with certain furans are thermodynamic rather than kinetic in nature. rsc.org

Computational and Experimental Investigation of Transition States

Computational studies, often using methods like Density Functional Theory (DFT) and high-level ab initio calculations, have been instrumental in understanding the transition states of Diels-Alder reactions involving furans. rsc.orgacs.org These studies help to elucidate the factors controlling reactivity and selectivity by calculating the energies of the transition states for different pathways (e.g., endo vs. exo, "ortho" vs. "meta"). rsc.orgacs.org

Experimental investigations, often employing techniques like NMR spectroscopy, are used to determine the kinetic and thermodynamic parameters of these reactions. researchgate.net By monitoring the concentrations of reactants and products over time at different temperatures, researchers can determine rate constants, activation energies, and the equilibrium position of the reaction. nih.govresearchgate.net These experimental results, when combined with computational data, provide a comprehensive picture of the reaction mechanism and the factors governing the stereochemical and regiochemical outcomes. nih.govresearchgate.net

Hetero-Diels-Alder Reactions Involving Furan Derivatives

Hetero-Diels-Alder reactions are a variation of the Diels-Alder reaction where one or more of the atoms in the diene or dienophile is a heteroatom. rsc.orgresearchgate.net Furan derivatives can participate in these reactions, providing access to a variety of heterocyclic compounds. rsc.orgresearchgate.netresearchgate.net For instance, furans can react with dienophiles containing C=N, C=O, or N=N bonds. researchgate.net These reactions are a convergent and redox-neutral method to synthesize hetero-oxanorbornene derivatives, which are versatile intermediates for the synthesis of more complex molecules. rsc.orgresearchgate.net

The reactivity of furans in hetero-Diels-Alder reactions is also influenced by the substituents on the furan ring and the nature of the dienophile. researchgate.net In some cases, the furan ring itself can act as a dienophile if it is substituted with strong electron-withdrawing groups. conicet.gov.ar

Furan Ring-Opening and Rearrangement Transformations

The furan ring, a five-membered aromatic heterocycle, is a versatile building block in organic synthesis. However, its reactivity also lends itself to a variety of ring-opening and rearrangement reactions, particularly under acidic or metal-catalyzed conditions. These transformations are crucial for the conversion of furan derivatives into other valuable chemical entities.

Acid- and Metal-Catalyzed Furan Ring Transformations

The presence of an electron-withdrawing substituent can enhance the stability of the furan ring against acid-catalyzed degradation. pharmaguideline.com Conversely, electron-releasing groups can activate the furan ring, leading to polymerization or ring-opening reactions upon protonation. pharmaguideline.com Mineral acids like sulfuric acid are commonly employed for condensation reactions involving furan derivatives. researchgate.net For instance, the condensation of furfural (B47365) with other furan molecules is often carried out in the presence of sulfuric acid under reflux conditions. researchgate.net

Solid acid catalysts, such as zeolites and ion-exchange resins like Amberlyst® 15, have also been investigated for furan transformations. researchgate.net The catalytic activity of zeolites in the conversion of 2-methylfuran (B129897) is influenced by their pore size and channel structure. researchgate.net However, deactivation due to the retention of reaction intermediates and products within the pores can be a significant issue. researchgate.net

Transition metal catalysts, including palladium, platinum, rhodium, and ruthenium, are widely used in furan chemistry. researchgate.netliverpool.ac.uk These metals can catalyze a range of transformations, from hydrogenation and hydrogenolysis to more complex rearrangement and cyclization reactions. researchgate.netliverpool.ac.uk For example, platinum catalysts have shown selectivity for the C-O hydrogenolysis of 2,5-dimethylfuran, leading to ring-opened products like 2-hexanone (B1666271) and 2-hexanol, in addition to the ring-saturated product, 2,5-dimethyltetrahydrofuran. liverpool.ac.uk In contrast, palladium, rhodium, and ruthenium catalysts primarily facilitate ring saturation. liverpool.ac.uk

The choice of metal and reaction conditions can significantly influence the reaction pathway. Gold catalysts, for instance, have been utilized in the cycloisomerization of allenyl ketones to furnish substituted furans. nih.gov Similarly, copper-catalyzed reactions have been developed for the synthesis of furan derivatives. organic-chemistry.org

Mechanistic Pathways of Furan Ring Cleavage and Expansion

The cleavage of the furan ring often proceeds through distinct mechanistic pathways depending on the reagents and conditions employed. One proposed mechanism for metabolic cleavage involves the direct opening of the ring to form an unsaturated aldehyde intermediate. nih.gov This pathway is distinct from the previously suggested mechanism involving hydroxylation at the 5-position followed by tautomerism and hydrolysis. nih.gov

Ring expansion of furan derivatives, a synthetically valuable transformation, can be achieved through various methods. The Achmatowicz rearrangement, for example, involves the oxidative ring expansion of furfuryl alcohols to 6-hydroxy-2H-pyran-3(6H)-ones. thieme-connect.com This reaction is believed to proceed through the epoxidation of the furan ring, followed by fragmentation to an acyclic keto-enal, which then cyclizes to the pyranone product. thieme-connect.com

Metal-catalyzed ring expansions have also been developed. For instance, the cycloisomerization of cyclopentylidene allenyl ketone, catalyzed by certain metals, can lead to a fused furan system through a ring expansion process. nih.gov

Rearrangement reactions such as the Pinacol rearrangement, which involves the acid-catalyzed conversion of a 1,2-diol to a ketone, can also be applied to furan-containing substrates, leading to novel molecular architectures. libretexts.org The mechanism of the Pinacol rearrangement involves protonation of one of the hydroxyl groups, loss of water to form a carbocation, followed by a 1,2-alkyl or -hydride shift to form the final ketone product. youtube.com

Hydrogenolysis and Hydrogenation of Furan Rings

Hydrogenation and hydrogenolysis are key transformations of the furan ring, enabling the production of valuable saturated heterocycles and ring-opened products. rsc.org The catalytic hydrogenation of furan can proceed via two main pathways: saturation of the ring to form dihydrofuran and subsequently tetrahydrofuran (B95107), or ring-opening to produce butanol. rsc.org

The choice of catalyst and reaction conditions plays a critical role in determining the product distribution. For instance, the hydrogenation of furan over a Pd/ZrO₂ catalyst at a low H₂/furan ratio yields minimal tetrahydrofuran, whereas at a high ratio, tetrahydrofuran is the exclusive product. rsc.org A DFT study on the hydrogenation and ring opening of furan on a Pd(111) surface indicated that ring opening occurs through C-O bond cleavage. rsc.org

The selective hydrogenolysis of the C-OH bond in furfural without hydrogenation of the furan ring is an important transformation. rsc.org This has been achieved using chlorine-poisoned Cu-Co catalysts, where the presence of surface chlorine alters the adsorption mode of furfural, inhibiting furan ring hydrogenation and promoting the formation of 2-methylfuran. rsc.org

The electrochemical hydrogenation of furanic compounds using palladium- and platinum-containing electrocatalysts has also been explored as a synthetic tool. rsc.org

Other Significant Chemical Transformations

Beyond ring-opening and rearrangement reactions, the furan moiety in "Furan, 2-(4-methylphenoxy)-" is susceptible to oxidation and radical-mediated transformations. These reactions provide pathways to a diverse array of functionalized molecules.

Oxidation Reactions of Furan, 2-(4-methylphenoxy)-

The oxidation of furans can lead to a variety of products, depending on the oxidant and reaction conditions. organicreactions.org Common oxidation products include maleic anhydride (B1165640) and furan-2-carboxylic acid. numberanalytics.com The vapor-phase catalytic oxidation of furan and its derivatives, often using vanadium-based catalysts, typically yields maleic acid as the primary product. researchgate.net The proposed mechanism involves the formation of an endoperoxide, which is subsequently oxidized to malealdehyde (B1233635) and then to maleic acid. researchgate.net

On a Pd(111) surface pre-covered with oxygen, the oxidation of furan can produce 2(5H)-furanone and maleic anhydride. acs.org Isotopic labeling studies suggest that the partial oxidation of furan may proceed through a ring-opened carboxylate intermediate. acs.org

The Achmatowicz reaction, an oxidative ring expansion of furfuryl alcohols, is a notable oxidative transformation of furan derivatives. thieme-connect.com This reaction provides access to highly functionalized six-membered oxygen-containing heterocycles. organicreactions.orgresearchgate.net

Radical Reactions Involving Furan Moieties

The furan ring can participate in free radical reactions, which are initiated by the homolytic cleavage of a bond to form radical species. lkouniv.ac.inlibretexts.org The combustion and atmospheric oxidation of furans are primarily initiated by reactions with hydroxyl (OH) radicals. acs.orgwhiterose.ac.uk These reactions can proceed via OH addition to the furan ring or hydrogen abstraction from the ring or substituent groups. acs.orgwhiterose.ac.uk

The reaction of furan derivatives with OH radicals is complex and can be temperature- and pressure-dependent. acs.org At lower temperatures, addition reactions tend to dominate. researchgate.net The radicals formed in these initial steps can further react with atmospheric oxygen to generate peroxy radicals. researchgate.net

Radical addition reactions to the furan ring are also known. For example, the addition of a bromine radical (Br•) to an alkene is a key step in radical bromination reactions. lkouniv.ac.in While free radical rearrangements are less common than those involving carbocations, they can occur under specific circumstances. lkouniv.ac.in

The study of radical reactions is crucial for understanding the atmospheric fate of furan compounds and their behavior under combustion conditions. whiterose.ac.ukresearchgate.net

Theoretical and Computational Investigations of Furan, 2 4 Methylphenoxy

Quantum Chemical Characterization of Furan (B31954), 2-(4-methylphenoxy)-

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. For Furan, 2-(4-methylphenoxy)-, these computational tools provide a detailed picture of its electronic landscape, preferred spatial arrangements, and inherent reactivity.

Electronic Structure, Aromaticity, and Reactivity Indices Calculations

Computational calculations, such as Density Functional Theory (DFT), are employed to quantify various electronic properties. mdpi.com Reactivity indices, derived from conceptual DFT, provide a quantitative measure of the most likely sites for electrophilic or nucleophilic attack. For instance, the Fukui function (f(r)) can pinpoint the atoms most susceptible to attack. mdpi.com In the case of Furan, 2-(4-methylphenoxy)-, the furan ring is generally electron-rich, making it prone to electrophilic substitution. The presence of the 4-methylphenoxy group is expected to further enhance the nucleophilicity of the furan ring, particularly at the C5 position.

Table 1: Calculated Electronic Properties and Reactivity Indices for Furan, 2-(4-methylphenoxy)-

| Property | Value | Description |

| Dipole Moment | ~2.5 D | Indicates the overall polarity of the molecule. |

| HOMO Energy | -6.8 eV | Highest Occupied Molecular Orbital energy, related to the ability to donate electrons. |

| LUMO Energy | -0.5 eV | Lowest Unoccupied Molecular Orbital energy, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | An indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.gov |

| Fukui Function (f+) | Highest at C5 | Predicts the most likely site for nucleophilic attack. |

| Fukui Function (f-) | Highest at C2 | Predicts the most likely site for electrophilic attack. |

Note: The values presented in this table are hypothetical and representative of what would be expected from DFT calculations.

Conformer Analysis and Potential Energy Surfaces for Furan Ethers

The flexibility of the ether linkage in Furan, 2-(4-methylphenoxy)- allows for the existence of multiple conformers, which are different spatial arrangements of the molecule arising from rotation around single bonds. A conformer analysis is crucial for identifying the most stable (lowest energy) conformation and understanding the energy barriers between different conformers. youtube.comacs.org

The potential energy surface (PES) maps the energy of the molecule as a function of its geometry. For furan ethers, the PES is often explored by systematically rotating the dihedral angle of the C(furan)-O-C(phenyl) bond. youtube.com These calculations help in understanding the conformational preferences and the likelihood of interconversion between different conformers at a given temperature. The global minimum on the PES corresponds to the most stable conformer, which is expected to be the most populated at equilibrium. Steric hindrance between the furan and phenoxy rings, as well as electronic interactions, will govern the shape of the PES. youtube.com

Computational Modeling of Reaction Mechanisms and Kinetics

Computational chemistry provides powerful tools to simulate chemical reactions, offering a way to understand complex reaction mechanisms, predict the rates of reactions, and explain the formation of specific products.

Density Functional Theory (DFT) Studies of Reactivity and Selectivity

DFT has proven to be a reliable and computationally efficient method for studying the reactivity and selectivity of organic reactions. mdpi.comnih.govresearchgate.net For Furan, 2-(4-methylphenoxy)-, DFT calculations can be used to model various transformations, such as electrophilic aromatic substitution, cycloaddition reactions, and ring-opening reactions.

By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, is a key parameter that determines the reaction rate. Lower activation energies correspond to faster reactions. DFT can also be used to predict the regioselectivity and stereoselectivity of reactions by comparing the activation energies of different possible reaction pathways. nih.gov

Ab Initio and Molecular Dynamics Simulations of Furan Transformations

For a more accurate description of reaction dynamics, especially for complex systems or to study the influence of solvent, ab initio molecular dynamics (AIMD) can be employed. acs.orgmdpi.comaps.org AIMD simulations solve the electronic structure on-the-fly as the atoms move, providing a time-resolved view of the chemical transformation. mdpi.com This method is particularly useful for studying reactions that involve significant bond breaking and formation, such as the pyrolysis of furan derivatives. psu.edu

Predicting Reaction Pathways and Stereochemical Outcomes

A primary goal of computational modeling is to predict the most likely reaction pathways and the stereochemical outcome of a reaction. By mapping out the potential energy surface for a given reaction, all possible intermediates and transition states can be identified. The reaction pathway that proceeds through the lowest energy transition states is generally the most favored.

For reactions involving chiral centers or the formation of stereoisomers, computational methods can predict which stereoisomer will be formed preferentially. This is achieved by comparing the energies of the diastereomeric transition states leading to the different stereoproducts. The transition state with the lower energy will lead to the major product. This predictive capability is of immense importance in synthetic chemistry for designing reactions that yield a specific desired stereoisomer.

Theoretical Studies on Furan-Based Molecular Systems

Theoretical studies on furan and its derivatives have illuminated their fundamental chemical and physical properties. Furan possesses a modest aromatic character, making its five-membered ring more reactive and susceptible to reactions that break its aromaticity compared to more stable aromatic compounds like benzene (B151609). wikipedia.org This intermediate reactivity is central to its role in both chemical synthesis and the formation of novel polymeric structures. wikipedia.orgmappingignorance.org Computational chemistry, utilizing methods like the Gaussian 4 (G4) compound model, has been employed to study the basic parameters of furan and its isomers, including enthalpy of formation, rotational constants, and bond geometries, showing good agreement with experimental data. researchgate.net

One of the most exciting recent developments in materials science is the creation of carbon nanothreads, which are one-dimensional polymers with a diamond-like sp³-hybridized core. mappingignorance.org These structures are known for their predicted high tensile strength and flexibility. morressier.com Theoretical and experimental studies have shown that furan is an excellent precursor for synthesizing these nanothreads under high pressure. mappingignorance.org

The reduced aromaticity of furan compared to precursors like benzene allows for the pressure-induced polymerization to begin at significantly lower pressures, around 10-15 GPa. chemrxiv.org The primary mechanism for the formation of furan-derived nanothreads is a series of [4+2] cycloaddition reactions. morressier.comresearchgate.net Computational studies have been crucial in understanding the energetics and structural outcomes of this polymerization process.

Theoretical models have examined the formation and relative stabilities of different nanothread isomers, such as syn, anti, and mixed syn-anti configurations, which arise from the stereochemistry of the cycloaddition reactions. mappingignorance.orgchemrxiv.org The syn isomer, where all oxygen atoms are on the same side, is destabilized by lone-pair repulsion between the oxygen atoms unless it distorts into a curved or helical structure. mappingignorance.org Advanced solid-state NMR experiments, supported by ab initio quantum-chemical simulations, have been used to determine the atomic-level structure of these nanothreads, confirming the presence of fully saturated segments consistent with anti thread configurations.

The table below summarizes key findings from theoretical studies on furan-derived nanothreads.

| Feature | Description | Key Findings from Theoretical/Computational Studies |

| Precursor | Furan (C₄H₄O) | Lower onset pressure for polymerization (10-15 GPa) compared to benzene due to reduced aromaticity. chemrxiv.org |

| Mechanism | [4+2] Cycloaddition | Polymerization proceeds via a series of Diels-Alder-type reactions under high pressure. morressier.comresearchgate.net |

| Structure | 1D sp³-rich polymer | Forms crystalline, diamondoid structures with a pseudohexagonal lattice. mappingignorance.orgmorressier.com |

| Isomerism | syn, anti, syn-anti | Relative stabilities are influenced by heteroatom repulsion; anti and syn-anti isomers are generally more stable than the linear syn form. mappingignorance.orgchemrxiv.org |

| Properties | High tensile strength, flexibility | Predicted to combine the rigidity of diamond with the flexibility of traditional polymers. mappingignorance.orgresearchgate.net |

While research has focused on furan and simple substituted furans like 2,5-furandicarboxylic acid, the principles of pressure-induced polymerization of the furan ring are expected to be applicable to a broader range of furan derivatives. researchgate.net The presence of the 4-methylphenoxy group in Furan, 2-(4-methylphenoxy)- would introduce significant steric and electronic modifications, likely influencing the packing of precursor molecules and the energetics of nanothread formation, a subject for future computational investigation.

The furan ring is recognized as a "structural alert" in medicinal chemistry and toxicology. nih.govnih.gov This term refers to chemical motifs that are associated with a potential for forming reactive metabolites, which can lead to toxicity. nih.govresearchgate.net For furan-containing compounds, the primary concern is metabolic activation by cytochrome P450 (CYP) enzymes. nih.gov

Computational models have become essential tools for predicting the likelihood of such bioactivation. nih.govresearchgate.net These models can assess the context-specific probability that a structural alert within a given molecule will be metabolized into a reactive species. nih.gov The main bioactivation pathway for the furan ring is epoxidation. The resulting epoxide is highly reactive and can undergo ring-opening to form a reactive cis-enedione (specifically, cis-2-butene-1,4-dial), which can covalently bind to cellular macromolecules like proteins and DNA. nih.govnih.govnih.gov

Studies have demonstrated that mathematical models of P450 metabolism can effectively predict whether a furan-containing molecule will be bioactivated. For instance, the XenoSite metabolism modeling approach has been used to distinguish between furan-containing drugs that are bioactivated and those that are not. nih.govnih.govresearchgate.net

The predictive performance of these computational models is often evaluated using the Area Under the Curve (AUC) of a Receiver Operating Characteristic (ROC) plot. An AUC of 1.0 signifies a perfect model. For furan-containing drugs, epoxidation models have shown exceptionally high performance.

| Structural Alert | Metabolic Reaction | Computational Model Performance (AUC) |

| Furan | Epoxidation | 1.00 nih.govresearchgate.net |

| Phenol (B47542) | Quinone Formation | 0.73 nih.govresearchgate.net |

| Nitroaromatic | Reduction | 0.93 nih.govresearchgate.net |

| Thiophene | Sulfur-Oxidation | 0.88 nih.govresearchgate.net |

This table shows the performance of computational models in predicting the bioactivation of various structural alerts. The model for furan epoxidation achieved a perfect score, indicating its high accuracy. nih.govresearchgate.net

For a molecule like Furan, 2-(4-methylphenoxy)-, these computational approaches are directly relevant. The furan moiety represents a potential site for metabolic activation. A computational analysis would evaluate the accessibility of the furan double bonds to CYP enzymes and the electronic effects of the 4-methylphenoxy substituent on the reactivity of the ring. Such an analysis could predict whether this specific compound is likely to undergo epoxidation and form reactive metabolites, providing crucial information for assessing its potential toxicity long before extensive laboratory testing is required. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of Furan (B31954), 2-(4-methylphenoxy)-. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Furan, 2-(4-methylphenoxy)- exhibits distinct signals corresponding to the protons on the furan and p-tolyl moieties. The protons on the furan ring typically appear as multiplets in the aromatic region of the spectrum. researchgate.netchemicalbook.com The protons of the p-tolyl group, specifically the methyl group, give rise to a characteristic singlet, while the aromatic protons of this group appear as a set of doublets due to their coupling. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. chemicalbook.com The carbon atoms of the furan ring resonate at distinct chemical shifts, which can be differentiated from the carbons of the p-tolyl group. The presence of the methyl group on the phenoxy ring also gives a characteristic signal in the aliphatic region of the spectrum. chemicalbook.com The chemical shifts are influenced by the electron-donating or withdrawing nature of the substituents. globalresearchonline.net

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Furan, 2-(4-methylphenoxy)-.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Furan Protons | 6.0 - 7.5 | 105 - 155 |

| p-Tolyl Aromatic Protons | 6.8 - 7.3 | 115 - 160 |

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy in Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for investigating the vibrational modes of Furan, 2-(4-methylphenoxy)-. These techniques provide a molecular fingerprint based on the characteristic vibrations of its functional groups. researchgate.netchemicalbook.com

Infrared (IR) Spectroscopy: The IR spectrum of Furan, 2-(4-methylphenoxy)- is expected to show characteristic absorption bands for the C-O-C ether linkage, the aromatic C-H stretching and bending vibrations of both the furan and benzene (B151609) rings, and the C=C stretching vibrations within the aromatic rings. nist.govudayton.edu The presence of the methyl group will also give rise to specific C-H stretching and bending vibrations. udayton.edu

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy by providing information on non-polar bonds and symmetric vibrations. researchgate.net For Furan, 2-(4-methylphenoxy)-, Raman spectra can be particularly useful for analyzing the symmetric stretching vibrations of the aromatic rings and the C-C bonds. globalresearchonline.net

Interactive Table: Expected IR and Raman Vibrational Frequencies for Furan, 2-(4-methylphenoxy)-.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | 2850 - 3000 |

| C=C Aromatic Ring Stretch | 1400 - 1600 | 1400 - 1600 |

| C-O-C Ether Stretch | 1000 - 1300 | 1000 - 1300 |

Mass Spectrometry (MS) in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and fragmentation pattern of Furan, 2-(4-methylphenoxy)-, which is invaluable for its identification in complex mixtures and for monitoring chemical reactions. nih.govnist.gov

The electron ionization (EI) mass spectrum of Furan, 2-(4-methylphenoxy)- would exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is dictated by the stability of the resulting ions. libretexts.org Common fragmentation pathways for ethers include cleavage of the C-O bond. youtube.com For Furan, 2-(4-methylphenoxy)-, this could lead to the formation of a p-tolyloxy radical and a furan cation, or a p-tolyl cation and a phenoxy-furan radical. The furan ring itself can undergo characteristic fragmentation. ed.ac.ukimreblank.ch The presence of the methyl group on the phenoxy ring can also influence the fragmentation, potentially leading to the formation of a tropylium (B1234903) ion. nist.gov High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the parent ion and its fragments with high accuracy. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive method for determining the three-dimensional arrangement of atoms in the solid state of Furan, 2-(4-methylphenoxy)-, offering precise bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for Furan, 2-(4-methylphenoxy)- was not found in the search results, related structures containing furan and phenoxy moieties have been characterized. nih.govresearchgate.netresearchgate.net These studies reveal that the furan ring is planar, and the dihedral angle between the furan and phenoxy rings is a key structural parameter. The crystal packing is influenced by intermolecular forces such as hydrogen bonding and π-π stacking interactions. nih.gov Obtaining single crystals of sufficient quality is a prerequisite for successful X-ray crystallographic analysis.

Future Research Directions and Challenges in Furan, 2 4 Methylphenoxy Chemistry

Development of Novel and Efficient Synthetic Strategies for Aryloxyfurans

The synthesis of furans and their derivatives is a well-established field, with methods like the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, being fundamental. pharmaguideline.comyoutube.com However, the pursuit of more efficient and versatile strategies for creating aryloxyfurans remains a key research objective.

Future efforts will likely concentrate on the development of novel catalytic systems that can facilitate the direct coupling of phenols with furan-based starting materials under mild conditions. For instance, copper-catalyzed methods have shown promise in the synthesis of substituted furans. nih.gov Research could explore the adaptation of these methods for the specific synthesis of 2-aryloxyfurans, including Furan (B31954), 2-(4-methylphenoxy)-.

Furthermore, the development of one-pot or tandem reactions that combine furan ring formation with the introduction of the aryloxy group would represent a significant advancement in efficiency. researchgate.netorganic-chemistry.org This could involve, for example, a cascade reaction starting from readily available precursors to construct the substituted furan ring in a single synthetic operation.

Exploration of New Reactivity Modes and Transformations of Furan Ethers

The furan ring, while aromatic, possesses a lower resonance energy compared to benzene (B151609), making it susceptible to reactions that involve dearomatization. acs.org This unique reactivity profile opens up a wide range of synthetic possibilities. Future research will undoubtedly focus on uncovering new transformations of furan ethers like Furan, 2-(4-methylphenoxy)-.

One area of interest is the exploration of cycloaddition reactions. Furan can act as a diene in Diels-Alder reactions, providing a pathway to complex polycyclic structures. acs.orgnumberanalytics.com Investigating the influence of the 2-(4-methylphenoxy) substituent on the reactivity and selectivity of such cycloadditions could lead to the synthesis of novel molecular architectures.

Additionally, the furan ring is susceptible to oxidative ring-opening, which can yield valuable difunctionalized compounds. acs.org Exploring selective oxidation methods for 2-aryloxyfurans could provide access to unique dicarbonyl compounds or their derivatives, further expanding their synthetic utility. The development of gold-catalyzed transformations of furan-ynes has also opened up new avenues for synthesizing complex heterocyclic scaffolds. nih.gov

Integration of Advanced Computational and Experimental Methodologies for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for controlling reaction outcomes. The integration of advanced computational techniques, such as Density Functional Theory (DFT) calculations, with experimental studies is becoming increasingly important in elucidating reaction pathways.

For instance, in the formation of ether furofuran lignans, a combination of NMR monitoring and DFT calculations suggested that the reaction proceeds through an SN1-like mechanism to form an oxocarbenium ion intermediate. mdpi.com Similar integrated approaches can be applied to study the synthesis and reactions of Furan, 2-(4-methylphenoxy)-. Computational modeling can help to predict the reactivity of different positions on the furan ring, understand the role of catalysts, and rationalize the stereochemical outcomes of reactions. This deeper mechanistic insight will be invaluable for optimizing existing synthetic protocols and for the discovery of new transformations.

Sustainability and Green Chemistry in Aryloxyfuran Research and Production

The principles of green chemistry are increasingly influencing the direction of chemical research and industrial production. rsc.org For aryloxyfuran chemistry, this translates to a focus on developing more environmentally benign synthetic methods.

A key area of future research will be the use of bio-based starting materials. Furan derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), can be derived from lignocellulosic biomass. researchgate.netrsc.org Developing synthetic routes to Furan, 2-(4-methylphenoxy)- that start from these renewable feedstocks would significantly improve the sustainability of its production. For example, polyethylene (B3416737) furanoate (PEF), a bio-based polymer, is synthesized from 2,5-furandicarboxylic acid (FDCA), which can be obtained from the oxidation of HMF. acs.org

Furthermore, the development of catalytic processes that minimize waste, use non-toxic reagents and solvents, and operate under energy-efficient conditions is a major goal. rsc.org This includes the use of heterogeneous catalysts that can be easily separated and recycled, and the exploration of alternative reaction media, such as water or bio-based solvents. The use of enzymatic polymerizations is also a promising approach for the green synthesis of furan-based polymers. acs.org

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(4-methylphenoxy)furan in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use local exhaust ventilation and sealed systems to minimize airborne exposure.

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Use JIS T8151-compliant respirators if aerosolization occurs.

- Storage : Store in tightly sealed glass containers at room temperature, away from strong oxidizers and sunlight. Ensure secondary containment to prevent leaks .

- Emergency Measures : Install accessible eyewash stations and safety showers. Prohibit food/drink in handling areas.

Q. How can researchers confirm the purity of 2-(4-methylphenoxy)furan using spectroscopic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Compare experimental H and C NMR spectra with published data for furan derivatives (e.g., chemical shifts for methylphenoxy groups at δ 2.3–2.5 ppm for H).

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity ≥95%. Calibrate with certified reference standards.

- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]) matching the expected molecular weight (e.g., CHO: 174.07 g/mol) .

Q. What are the solubility characteristics of 2-(4-methylphenoxy)furan in common organic solvents?

- Methodological Answer :

- Experimental Testing : Dissolve 10 mg of the compound in 1 mL of solvent (e.g., ethanol, acetone, ethyl acetate) at 25°C. Vortex for 30 seconds and observe clarity.

- Reported Data : Similar furans (e.g., 2-propylfuran) show solubility in ethanol (50 mg/mL), ethyl ether (70 mg/mL), and acetone (60 mg/mL). LogP values (~2.23) suggest moderate lipophilicity .

Advanced Research Questions

Q. How do steric effects influence the dimerization pathways of 2-(4-methylphenoxy)furan derivatives?

- Methodological Answer :

- Kinetic Studies : Use UV-Vis spectroscopy to monitor dimerization rates under varying temperatures (25–80°C). Compare activation energies (E) for α-methyl-substituted vs. unsubstituted analogs.

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze transition-state geometries. Substituents at the 4-methylphenoxy group increase steric hindrance, favoring [4+2] cycloaddition over [2+2] pathways .

- Trapping Experiments : React with methyl acrylate to isolate Diels-Alder adducts. Confirm regioselectivity via H NMR coupling constants (J = 10–12 Hz for endo products) .

Q. What analytical techniques resolve structural ambiguities in 2-(4-methylphenoxy)furan derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Determine absolute configuration using orthorhombic Pbca space group parameters (a = 7.28 Å, b = 11.98 Å, c = 25.36 Å; V = 2211.9 Å). Refine with SHELXL-97 (R < 0.05) .

- Vibrational Spectroscopy : Compare experimental IR carbonyl stretches (1700–1750 cm) with DFT-simulated spectra to identify keto-enol tautomerism.

- HPLC-Chiral Stationary Phase : Separate enantiomers using a Chiralpak IA column (hexane:isopropanol = 90:10) to assess optical purity .

Q. What contradictions exist in reported biological activities of 2-(4-methylphenoxy)furan analogs?

- Methodological Answer :

- Antibacterial Assays : Replicate MIC testing against Staphylococcus aureus (ATCC 25923) using broth microdilution. Discrepancies may arise from variations in substituent positions (e.g., 5-nitro vs. 3-bromo derivatives) .

- Cytotoxicity Profiling : Compare IC values in MTT assays (e.g., HeLa cells) with literature. Conflicting data may stem from differences in cell permeability or metabolite stability.

- Meta-Analysis : Use QSAR models to correlate electronic parameters (Hammett σ) with bioactivity trends. Address outliers via molecular docking (e.g., binding affinity to DNA gyrase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.